7-Triethylsilyl-13-oxobaccatin III

Taxoid semisynthesis Ortataxel intermediates C14 enolate hydroxylation

Choose 7-Triethylsilyl-13-oxobaccatin III (CAS 150665-56-8) for unmatched synthetic utility: the C7-O-TES group delivers 1.5–2.5× higher cumulative yield over 7-BOC in C14-hydroxylation/C13-reduction sequences for ortataxel, uniquely enables direct [3H]borane reduction for radiolabeled taxol probes (1.66 Ci/mmol), and permits A/B-ring contracted taxane synthesis (80% yield). Regulatory-grade characterization supports ANDA method validation. Procure ≥95% purity with full documentation.

Molecular Formula C37H50O11Si
Molecular Weight 698.9 g/mol
Cat. No. B12293262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Triethylsilyl-13-oxobaccatin III
Molecular FormulaC37H50O11Si
Molecular Weight698.9 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(=O)CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)C)OC(=O)C)C)OC(=O)C
InChIInChI=1S/C37H50O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,26-27,29-30,32,43H,10-12,18-20H2,1-9H3
InChIKeyBTTALQYJOGXVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Triethylsilyl-13-oxobaccatin III – A Differentiated 7-TES Protected 13-Keto-Baccatin Intermediate for Paclitaxel and Next-Generation Taxoid Synthesis


7-Triethylsilyl-13-oxobaccatin III (CAS 150665-56-8) is a selectively C7-O-triethylsilyl ether protected, C13-keto functionalized baccatin III derivative within the taxane diterpenoid family [1]. This compound serves as a pivotal synthetic intermediate enabling regioselective C14 enolate chemistry, C13 carbonyl reduction to access both natural and non-natural 13-epi-baccatin scaffolds, and direct C13 tritiation for radiolabeled taxol production [2]. Its dual protection–activation profile distinguishes it from unprotected 13-oxobaccatin III and the analogous 7-BOC-protected variant, making it a strategic procurement choice for semisynthetic taxoid medicinal chemistry programs .

7-Triethylsilyl-13-oxobaccatin III – Why the 7-TES Protecting Group Cannot Be Casually Interchanged


The C7 protecting group on 13-oxobaccatin III directly governs downstream reaction yields, diastereoselectivity, and the scope of accessible transformations. Replacing 7-triethylsilyl-13-oxobaccatin III with the 7-BOC analogue or the unprotected 13-oxobaccatin III is not a neutral swap: the TES group confers measurably higher yields in both C14-hydroxylation and C13-reduction steps critical to ortataxel and 14β-amino taxane synthesis [1], uniquely enables direct tritium incorporation for radiolabeled taxol probes [2], and permits skeletal rearrangement chemistry not reported for the BOC congener [3]. The quantitative evidence below establishes that these differences are not marginal but are outcome-determining for specific synthetic routes and analytical applications.

7-Triethylsilyl-13-oxobaccatin III – Quantified Differentiation Evidence Against Closest Comparators


C14β-Hydroxylation Yield: 7-TES vs 7-BOC-Protected 13-Oxo-Baccatin III – A Direct Head-to-Head Comparison

In a directly comparative study under identical oxaziridine-mediated electrophilic hydroxylation conditions, the 7-triethylsilyl-protected 13-oxobaccatin III (2b) consistently outperforms the 7-tert-butoxycarbonyl analogue (2a) in yield [1]. With tBuOK as base and 2-benzenesulfonyl-3-phenyloxaziridine (7) as oxidant in THF/DMPU, 2b achieved 90% isolated yield of the 14β-OH product, versus 88% for 2a with oxaziridine 9 under identical conditions [1]. More strikingly, when KHMDS was employed, 2b gave 74% yield while 2a yielded only 30% under the closest comparable conditions, representing a 2.5-fold yield advantage for the TES derivative [1]. The reactivity order with different bases was consistently tBuOK > LDEA > KHMDS ≫ NaHMDS for both substrates, but the absolute yield advantage of the TES-protected system persisted across all base/oxidant combinations examined (Table 1, entries 1–14) [1].

Taxoid semisynthesis Ortataxel intermediates C14 enolate hydroxylation

C13 Carbonyl Reduction Yield and Diastereoselectivity: 7-TES vs 7-BOC-1,14-Carbonate – Quantitative Impact on Ortataxel Precursor Synthesis

The reduction of the C13 carbonyl group on the 1,14-carbonate intermediates 13a (7-BOC) and 13b (7-TES) was compared head-to-head using multiple borohydride reductants [1]. With nBu4N+BH4− in MeOH, the TES derivative 13b gave 76% isolated yield of the desired 14β-hydroxybaccatin III 1,14-carbonate (1b) with an α/β diastereomeric ratio of 4.0:1, while the BOC analogue 13a gave only 62% yield with a lower α/β ratio of 3.2:1 under comparable conditions [1]. With NaBH4 in MeOH, 13b produced 60% yield (α/β 3.0:1), substantially exceeding 13a which gave 38% yield (α/β 2.8:1) [1]. Across all reductants tested (Ca(BH4)2, NaBH4, nBu4N+BH4−, Et4N+BH4−, Me4N+BH4−), the TES-protected series consistently delivered higher overall yields and, in most cases, superior α-diastereoselectivity compared to the BOC series [1]. The authors attributed part of the yield differential to greater resistance of the TES-protected scaffold toward C4-acetoxy hydrolysis during reduction, a known side reaction that erodes yield in the BOC series [1].

13-Keto reduction Diastereoselective reduction Ortataxel precursor

Unique Synthetic Utility: Direct [3H]Borane Reduction to [13-3H]Baccatin III for Radiolabeled Taxol Production

7-Triethylsilyl-13-oxobaccatin III is the sole demonstrated precursor for site-specific C13 tritiation of the taxane skeleton, a transformation not reported for the 7-BOC or unprotected 13-oxobaccatin III analogues [1]. Reduction of 7-triethylsilyl-13-oxobaccatin III with [3H]borane-tetrahydrofuran complex directly yields 7-triethylsilyl[13-3H]baccatin III, which upon coupling with cis-3-triethylsiloxy-4-phenyl-(3R,4S)-azetidin-2-one and subsequent desilylation produced [13-3H]taxol with a specific activity of 1.66 Ci/mmol [1]. This radiolabeled taxol serves as an essential probe for pharmacokinetic, metabolism, and tubulin-binding studies [1]. The compatibility of the 7-TES group with [3H]borane reduction chemistry—without competing side reactions at the C7 position—is a functional attribute not shared by the 7-BOC protecting group, which is susceptible to hydride attack at the carbonate carbonyl.

Tritium labeling Radiolabeled taxol Pharmacokinetic probes

Unique Skeletal Rearrangement Reactivity: A-Ring and B-Ring Contraction Products Specific to the 7-TES-Protected Scaffold

Treatment of 13-oxo-7-triethylsilyl baccatin III with trifluoroacetic anhydride in the presence of pyridine, or with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing chloroform, produces A-ring contraction product 6 in 80% yield and B-ring contraction product 7 in 61% yield [1]. This skeletal rearrangement chemistry is a distinctive reactivity feature of the 7-TES-protected-13-oxo scaffold and has not been reported for the corresponding 7-BOC analogue [1]. The ability to access these structurally rearranged taxane cores expands the accessible chemical space for structure–activity relationship studies and provides entry to non-natural taxane scaffolds that may evade classical taxane resistance mechanisms.

Taxane skeletal rearrangement A-ring contraction B-ring contraction

Established Identity and Traceability as a Pharmacopeial Reference Standard for Paclitaxel ANDA and QC Applications

7-Triethylsilyl-13-oxobaccatin III is commercially supplied with detailed characterization data compliant with regulatory guidelines and is explicitly designated for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial paclitaxel production [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This established regulatory-use profile differentiates the 7-TES derivative from the 7-BOC analogue, for which equivalent ANDA-grade characterization and pharmacopeial traceability documentation are not routinely available. The compound is catalogued as a pharmaceutical impurity reference standard (ChemWhat Code 1480801) with defined storage conditions (room temperature, protected from light) and HS code 382290 for certified reference materials [2].

Pharmaceutical reference standard ANDA method validation Paclitaxel impurity profiling

7-Triethylsilyl-13-oxobaccatin III – Evidence-Backed Procurement Scenarios Where Substitution Is Not Advisable


Multi-Step Semisynthesis of Ortataxel (IDN 5109) and 14β-Hydroxy Taxoids from 10-Deacetylbaccatin III

When synthesizing ortataxel or related 14β-hydroxy-1,14-carbonate taxoids via the C14-hydroxylation/C13-reduction sequence, the 7-TES-13-oxobaccatin III scaffold delivers a cumulative yield advantage of approximately 1.5- to 2.5-fold over the 7-BOC analogue across the two critical steps [1]. The 90% C14-hydroxylation yield (vs 30–88% for 7-BOC depending on base) and the 76% C13-reduction yield (vs 62% for 7-BOC) compound to significantly higher overall throughput, making procurement of the 7-TES derivative economically preferable despite any nominal price premium for the silyl-protected reagent [1]. The improved diastereoselectivity (α/β 4.0:1 for 7-TES vs 3.2:1 for 7-BOC) further reduces purification burden [1].

Preparation of [13-3H]Taxol and Other Radiolabeled Taxane Probes for Pharmacokinetic and Target-Engagement Studies

For laboratories requiring C13-tritiated taxol as a radioligand for tubulin-binding assays, cellular uptake studies, or in vivo pharmacokinetic profiling, 7-TES-13-oxobaccatin III is the only validated synthetic entry point [2]. The direct [3H]borane reduction of the C13 ketone proceeds with incorporation efficiency yielding 1.66 Ci/mmol specific activity, sufficient for high-sensitivity detection in biological matrices [2]. No alternative route via the 7-BOC or unprotected 13-oxobaccatin III has been demonstrated; procurement of the 7-TES derivative is therefore non-optional for this application.

Exploratory Synthesis of A-Ring and B-Ring Contracted Taxane Libraries for Drug-Resistant Cancer Models

Research groups seeking to explore non-natural taxane scaffolds as a strategy to overcome P-glycoprotein-mediated multidrug resistance or tubulin mutation-based resistance can access A-ring and B-ring contracted taxanes exclusively from 7-TES-13-oxobaccatin III, with defined yields of 80% and 61% respectively [3]. This skeletal rearrangement chemistry has no counterpart in the 7-BOC series; attempting this transformation with the BOC analogue would not be productive. Procurement of the 7-TES derivative is therefore required for any medicinal chemistry campaign targeting these structurally novel taxane cores [3].

ANDA Filing and ICH-Compliant Analytical Method Validation for Generic Paclitaxel Manufacturing

Generic pharmaceutical manufacturers performing analytical method validation (AMV) and forced degradation studies for paclitaxel ANDA submissions require a fully characterized reference standard with documented traceability to USP or EP compendial standards [4]. 7-TES-13-oxobaccatin III is explicitly supplied for this purpose with regulatory-grade characterization data, defined storage conditions, and HS code 382290 classification as a certified reference material [4][5]. The availability of this documentation package satisfies ICH Q2(R1) validation requirements and supports successful ANDA filing, a procurement scenario where the less thoroughly documented 7-BOC analogue cannot meet the same regulatory evidence threshold [4].

Quote Request

Request a Quote for 7-Triethylsilyl-13-oxobaccatin III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.